3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline
Description
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H12FNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
QVUNPAHCIUHFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 3-fluoro-4-methylaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process may involve steps such as:
Condensation Reaction: Combining 3-fluoro-4-methylaniline with furan-2-carbaldehyde in the presence of a base to form the intermediate Schiff base.
Reduction: Reducing the Schiff base to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It may serve as a probe or ligand in biological assays and studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in binding to target proteins or enzymes, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
3-Chloro-N-(furan-2-ylmethyl)-4-methylaniline (CAS: Not provided)
- Molecular Formula: C₁₂H₁₂ClNO
- Molecular Weight : 221.68 g/mol
- Key Differences : The chlorine atom at the 3-position increases molecular weight and lipophilicity (Cl has higher molar volume and hydrophobicity than F). This substitution may enhance metabolic stability but reduce electronic effects compared to fluorine.
3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline (CAS: 1176655-96-1)
Positional Isomers and Substituent Variations
4-Fluoro-N-[(3-methoxyphenyl)methyl]-2-methylaniline
- Molecular Formula: C₁₅H₁₆FNO
- Molecular Weight : 245.29 g/mol
- The fluorine at the 4-position (vs. 3-position) may shift electronic effects on the aromatic ring.
3-Fluoro-N-[(3-fluorophenyl)methyl]-4-methylaniline
Functional Group Replacements
N-(Furan-2-ylmethyl)acetamide
- Synthetic Relevance: This compound (CAS: Not provided) shares the furan-2-ylmethyl moiety and is synthesized via acylation of 2-furfurylamine. Its synthesis highlights methodologies applicable to the target compound’s derivatization .
mGluR4 PAM Activity in Analogs
Compounds with 4-methylaniline scaffolds, such as VU0092145 (EC₅₀ = 1.8 μM), exhibit mGluR4 PAM activity. Structural similarities to PHCCC (a known mGluR4 PAM) suggest that the target compound and its analogs may bind to shallow allosteric sites, though substitutions like fluorine or chlorine can drastically alter potency. For example, minor structural changes in analogs led to reduced efficacy (e.g., EC₅₀ > 10 μM in some derivatives) .
Metabolic Stability
Studies on 4-fluoro-N-methylaniline (CAS: Not provided) reveal that cytochrome P-450 and flavin-containing monooxygenase (FMO) mediate N-demethylation and aromatic hydroxylation. The presence of a furan-2-ylmethyl group in the target compound may introduce alternative metabolic pathways, such as furan ring oxidation, which are absent in simpler analogs .
Biological Activity
3-Fluoro-N-(furan-2-ylmethyl)-4-methylaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom is noted to enhance its pharmacokinetic properties, potentially improving efficacy and metabolic stability.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. This interaction is facilitated by the unique structural features of the compound, particularly the fluorine atom and the furan ring.
- Pathways Involved : It influences various signaling pathways related to cell proliferation, apoptosis, and inflammation. Studies indicate that it may inhibit certain cancer cell lines through these mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest its potential use as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- In vitro Studies : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The effective dose (ED50) was determined to be approximately 27.74 mg/kg, demonstrating a promising therapeutic index .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains. The compound was found to significantly reduce bacterial load in infected animal models, supporting its potential as a novel therapeutic agent .
- Cancer Cell Line Studies : Another research project focused on the compound's effects on cancer cell proliferation. Results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
